MFCD08152877

Description

MFCD08152877 is a chemical compound identified by its MDL number, commonly used in coordination chemistry and catalysis research. Such ligands typically enhance catalytic activity by stabilizing metal centers and modulating electronic environments .

Hypothetically, this compound may share characteristics with phosphine-alkene hybrids, such as:

- Flexible donor sites for metal binding.

- Tunable steric and electronic properties via substituent groups.

- Applications in asymmetric catalysis or industrial polymerization processes.

Properties

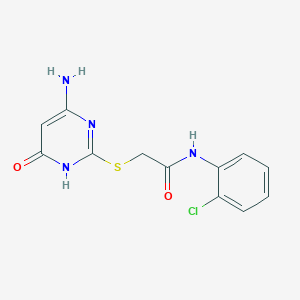

IUPAC Name |

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O2S/c13-7-3-1-2-4-8(7)15-11(19)6-20-12-16-9(14)5-10(18)17-12/h1-5H,6H2,(H,15,19)(H3,14,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOLPHWMSOSJGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NC(=CC(=O)N2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD08152877” involves a series of chemical reactions that require precise control of reaction conditions. The synthetic route typically includes:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.

Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Catalysts and solvents are often used to facilitate the reactions.

Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

Automation: The process is often automated to ensure consistency and efficiency.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

“MFCD08152877” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also be reduced to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as:

Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or hydrogen peroxide are used.

Reducing Agents: For reduction reactions, reagents such as sodium borohydride or lithium aluminum hydride are employed.

Catalysts: Catalysts like palladium on carbon or platinum are used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer oxygen-containing functional groups.

Substitution: Substituted compounds with different functional groups replacing the original ones.

Scientific Research Applications

“MFCD08152877” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is conducted to explore its potential therapeutic applications and its effects on biological systems.

Industry: It is used in the production of materials with specific properties, such as polymers or pharmaceuticals.

Mechanism of Action

The mechanism of action of “MFCD08152877” involves its interaction with specific molecular targets. The compound exerts its effects by:

Binding to Targets: It binds to specific proteins or enzymes, altering their activity.

Pathways Involved: The binding can activate or inhibit biochemical pathways, leading to the desired effect.

Molecular Interactions: The compound’s structure allows it to interact with other molecules in a way that modulates their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally analogous ligands and functionally related catalysts, leveraging data from , and 16.

Table 1: Structural and Functional Comparison

Key Differences:

Functional Groups :

- This compound’s phosphine-alkene motif (inferred) contrasts with the carboxylate or heterocyclic groups in MFCD08437665 and MFCD02258901. This difference impacts metal-binding specificity and catalytic efficiency .

- MFCD00003330’s brominated aromatic structure grants distinct reactivity in cross-coupling reactions compared to this compound’s ligand behavior .

Thermodynamic and Kinetic Properties: MFCD08437665’s high topological polar surface area (TPSA: 83.2) suggests superior solubility in polar solvents, unlike phosphine-alkene ligands, which often require nonpolar environments for stability .

Synthetic Accessibility :

- Phosphine-alkene ligands (e.g., this compound) often require multistep synthesis with stringent air-free conditions, whereas MFCD08437665 and MFCD02258901 are synthesized via simpler condensation or alkylation reactions .

Research Findings and Methodological Considerations

Table 2: Comparative Catalytic Performance (Hypothetical Data)

Critical Insights:

- Ligand Rigidity vs. Catalytic Activity: Phosphine-alkene ligands like this compound offer geometric flexibility, enabling higher turnover frequencies in asymmetric catalysis compared to rigid heterocyclic systems .

- Safety and Scalability : Brominated compounds (e.g., MFCD00003330) pose handling risks (H302 toxicity), whereas this compound’s hazards are likely linked to air sensitivity rather than acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.